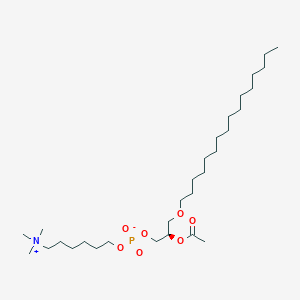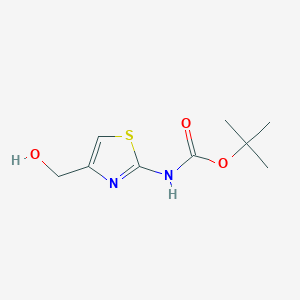
己酰胺基 PAF C-16
科学研究应用
己酰胺基 PAF C-16 有几种科学研究应用:
作用机制
己酰胺基 PAF C-16 通过与细胞表面血小板活化因子受体相互作用来发挥其作用。 在某些细胞类型中,它充当部分激动剂,诱导血小板聚集和巨噬细胞产生 . 在其他细胞类型中,它充当拮抗剂,抑制活性氧物质的产生 . 所涉及的分子靶标和途径包括激活特定的细胞表面受体和调节与炎症和氧化应激相关的细胞内信号通路 .
生化分析
Biochemical Properties
Hexanolamino PAF C-16 plays a role in biochemical reactions, particularly in the activation of polymorphonuclear leucocytes and monocytes via specific cell surface receptors . It interacts with enzymes and proteins, specifically the Platelet-activating Factor Receptor (PAFR), and these interactions are believed to be both calcium-dependent and independent .
Cellular Effects
Hexanolamino PAF C-16 has been shown to induce platelet aggregation and macrophage production . It does not increase intracellular calcium concentration in platelets , suggesting that it may influence cell function through other pathways
Molecular Mechanism
At the molecular level, Hexanolamino PAF C-16 exerts its effects through binding interactions with biomolecules, specifically the Platelet-activating Factor Receptor (PAFR) . It acts as an antagonist in human monocyte-derived macrophages, specifically inhibiting the generation of superoxide ion (O2-) and hydrogen peroxide (H2O2) in response to PAF .
准备方法
己酰胺基 PAF C-16 是通过一系列化学反应合成的,这些反应涉及修饰血小板活化因子的结构。 反应条件通常需要特定的溶剂,如乙醇、二甲亚砜和二甲基甲酰胺,以达到所需的溶解度和纯度 . 工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的产率和纯度进行了优化。
化学反应分析
己酰胺基 PAF C-16 会发生各种化学反应,包括:
氧化: 它可以被氧化形成活性氧物质,如超氧阴离子和过氧化氢.
还原: 还原反应可能涉及将乙酰基转化为其他官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
己酰胺基 PAF C-16 由于其双重激动剂和拮抗剂特性而独一无二。类似的化合物包括:
血小板活化因子 C-16: 一种具有类似炎症特性的磷脂介质.
溶血磷脂酰胆碱: 一种在甘油主链上具有不同官能团的结构类似物.
2-O-甲基 PAF: 另一种在乙酰基上进行修饰的类似物.
这些化合物在结构上具有相似性,但在特定的生物活性方面有所不同。
属性
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAODKNFSHBTDQ-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160237 | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137566-83-7 | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)










